2-{[1,1'-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE
Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE is a complex organic compound that features a biphenyl group and an oxadiazole ring. The biphenyl group consists of two connected benzene rings, while the oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in an ethanol/water mixture . The resulting intermediate is then further reacted with a biphenyl derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the biphenyl group.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the biphenyl or oxadiazole ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl quinones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad range of biological activities, including antibacterial and anticancer properties.
1,3,4-Oxadiazole: Another well-studied oxadiazole derivative with significant biological activities.
Uniqueness
What sets 2-{[1,1’-BIPHENYL]-4-YL}-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE apart is its unique combination of a biphenyl group and an oxadiazole ring. This combination can lead to unique interactions with biological targets and potentially novel biological activities that are not observed with other oxadiazole derivatives .
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-21(15-17-11-13-19(14-12-17)18-7-3-1-4-8-18)24-16-22-25-23(26-28-22)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBHLDQAVWBCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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